Dimethyl-W84 dibromide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

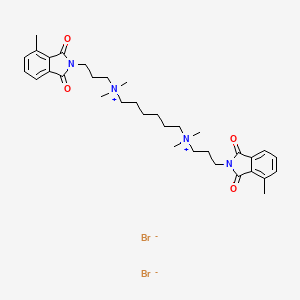

6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N4O4.2BrH/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42;;/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTJFAZNCPZJLE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48Br2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl-W84 Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-W84 dibromide is a significant chemical compound primarily recognized for its role as a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and its mechanism of action. The information is presented to support the research and development endeavors of professionals in the fields of pharmacology and drug discovery.

Chemical and Physical Properties

This compound is a complex organic molecule with the formal name N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide.[1] Its chemical and physical properties are summarized in the table below for ease of reference.

| Property | Value | Source |

| CAS Number | 402475-33-6 | [1][2][4][6] |

| Molecular Formula | C₃₄H₄₈Br₂N₄O₄ | [2] |

| Molecular Weight | 736.58 g/mol | [2] |

| Alternate Names | N,N′-Bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N,N,N′,N′-tetramethyl-1,6-hexanediamminium dibromide | [2] |

| Physical Form | Solid | [1] |

| Solubility | Soluble in DMSO and water | [1] |

| Purity | ≥98% | [1][2] |

| Storage Stability | ≥ 4 years | [1] |

Biological Activity and Mechanism of Action

This compound functions as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[1][3] Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site. This binding can alter the receptor's affinity for its natural ligand or other drugs.

The primary mechanism of action for this compound is to hinder the dissociation of orthosteric antagonists, such as N-methylscopolamine, from the M2 receptor.[1][3] This action has been quantified, with this compound exhibiting an EC₅₀ value of 3 nM in this regard.[1][3] The EC₅₀ value represents the concentration of a drug that gives a half-maximal response, indicating the potency of this compound.

The interaction of this compound with the M2 receptor has been further elucidated in studies involving radiolabeled ligands. Research has shown that it interacts with the common allosteric site of the M2 receptor, influencing the binding of both orthosteric and other allosteric ligands.[1]

Experimental Protocols

Detailed experimental protocols involving this compound can be found in the primary literature. The key studies that have characterized this compound are:

-

Tränkle, C., et al. (1998). Identification of a [³H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. Molecular Pharmacology, 54(1), 139-145. This study likely outlines the initial radioligand binding assays used to identify and characterize the binding site of Dimethyl-W84.

-

Tränkle, C., et al. (2003). Interactions of orthosteric and allosteric ligands with [³H]dimethyl-W84 at the common allosteric site of muscarinic M2 receptors. Molecular Pharmacology, 64(1), 180-190. This paper would provide detailed methodologies for competition binding assays and kinetic experiments to investigate the interactions between different ligands at the M2 receptor.

A generalized workflow for a competitive radioligand binding assay, a common experiment for this type of compound, is outlined below.

Applications and Research Use

This compound is a valuable tool for researchers studying the M2 muscarinic acetylcholine receptor.[1][2][3] Its high potency and selectivity make it suitable for in vitro studies aimed at understanding the structure and function of this receptor. It is important to note that this product is intended for research use only and is not for human or veterinary use.[1][2]

Conclusion

This compound is a well-characterized allosteric modulator of the M2 muscarinic acetylcholine receptor. Its defined chemical properties and biological activity provide a solid foundation for its use as a research tool in pharmacology and related disciplines. The detailed understanding of its mechanism of action allows for its application in sophisticated studies of receptor kinetics and ligand interactions.

References

Structure-Activity Relationship of Dimethyl-W84 Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Dimethyl-W84 dibromide, a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). This compound belongs to the class of bis(ammonio)alkane-type modulators and has been instrumental in characterizing the allosteric binding site on the M2R. This document details the structural features crucial for its activity, presents quantitative data on its interactions with the receptor, provides detailed experimental protocols for its synthesis and biological evaluation, and illustrates the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry engaged in the study of allosteric modulation of G-protein coupled receptors.

Introduction

Allosteric modulation of G-protein coupled receptors (GPCRs) has emerged as a promising strategy for achieving receptor subtype selectivity and fine-tuning physiological responses. Unlike orthosteric ligands that bind to the highly conserved endogenous agonist binding site, allosteric modulators bind to topographically distinct sites, leading to conformational changes that can potentiate or inhibit the effects of the orthosteric ligand. The M2 muscarinic acetylcholine receptor, a key regulator of cardiac function and neuronal activity, has been a model system for studying allosteric modulation.

This compound is a potent and selective allosteric modulator of the M2R.[1][2] It is a synthetic, bis-quaternary ammonium (B1175870) compound characterized by two terminal 5-methyl-phthalimide moieties linked by a propyl-dimethylammonium-hexyl-dimethylammonium-propyl chain.[3][4] This guide delves into the critical structural determinants of this compound and its analogs, providing a framework for the rational design of novel M2R allosteric modulators.

Core Structure and Chemical Information

-

IUPAC Name: N¹,N⁶-bis[3-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethylhexane-1,6-diaminium dibromide[3]

-

Synonyms: this compound[3]

-

Molecular Formula: C₃₄H₄₈Br₂N₄O₄[4]

-

Molecular Weight: 736.58 g/mol [4]

Structure-Activity Relationship (SAR)

The SAR of bis(ammonio)alkane-type allosteric modulators, including Dimethyl-W84, has been investigated through systematic structural modifications. The key structural components influencing activity are the terminal aromatic groups, the length of the central polymethylene chain, and the nature of the quaternary ammonium heads.

Influence of the Terminal Groups

The terminal phthalimide (B116566) moieties are crucial for the allosteric activity of this class of compounds. Early studies on the parent compound, W-84 (lacking the methyl groups on the phthalimide rings), established the importance of these bulky, aromatic groups.[5] The introduction of methyl groups at the 5-position of the phthalimide rings, as seen in Dimethyl-W84, enhances selectivity for the M2 receptor.[3] It is hypothesized that the phthalimide moiety interacts with a specific sub-pocket within the allosteric binding site. The rigidity and potential for hydrophobic and polar interactions of the phthalimide group are key determinants of high-affinity binding.[5]

Role of the Central Chain Length

The length of the central alkane chain connecting the two quaternary ammonium groups significantly impacts the allosteric effect. For the bis(ammonio)alkane series, a hexamethylene (-(CH₂)₆-) chain, as present in Dimethyl-W84, is optimal for potent allosteric modulation of the M2 receptor.[1] Shortening or lengthening the chain generally leads to a decrease in potency, suggesting that a specific distance between the two charged nitrogen centers is required for optimal interaction with the allosteric site.

The Quaternary Ammonium Groups

The two quaternary ammonium groups are essential for the high-affinity interaction with the allosteric site, which is believed to be rich in negatively charged amino acid residues. The positive charges on the nitrogen atoms are critical for electrostatic interactions that anchor the molecule in the binding pocket.

Quantitative SAR Data

The following table summarizes the available quantitative data for this compound and its parent compound, W-84 dibromide, highlighting the impact of the methyl substitution on the phthalimide rings.

| Compound Name | Structure | M2R Allosteric Effect | EC₅₀ (nM) | Reference(s) |

| This compound | N¹,N⁶-bis[3-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethylhexane-1,6-diaminium dibromide | Hinders dissociation of [³H]N-methylscopolamine | 3 | [3] |

| W-84 dibromide | N¹,N⁶-bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethylhexane-1,6-diaminium dibromide | Allosteric modulator of muscarinic receptors | Not specified | [5] |

Experimental Protocols

Plausible Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been published. However, based on the synthesis of related bis-quaternary ammonium compounds and phthalimide derivatives, a plausible synthetic route is proposed below.

Logical Workflow for Synthesis

A plausible multi-step synthesis of this compound.

Step 1: Synthesis of N,N,N',N'-Tetramethyl-N,N'-bis(3-aminopropyl)hexane-1,6-diamine

-

To a solution of 1,6-dibromohexane (1 equivalent) in a suitable solvent such as acetonitrile, add 3-(dimethylamino)-1-propylamine (2.2 equivalents) and a non-nucleophilic base like potassium carbonate (2.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diamine intermediate.

Step 2: Synthesis of the Bis-phthalimide Precursor (free base of Dimethyl-W84)

-

Dissolve the diamine intermediate from Step 1 (1 equivalent) and 5-methylphthalic anhydride (2.1 equivalents) in glacial acetic acid.

-

Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the bis-phthalimide precursor.

Step 3: Quaternization to this compound

-

The final step involves the quaternization of the tertiary amine groups. While the full details are not published, a common method for forming quaternary ammonium bromides is to react the tertiary amine with an alkyl bromide. In this case, as the desired product is a dibromide salt of the existing tertiary amines, treatment with a strong acid like hydrobromic acid would protonate the amines but not form the quaternary ammonium structure. A more likely final step in a full synthesis would be the reaction of a precursor di-secondary amine with methyl bromide to form the quaternary centers. However, based on the structure, it is also possible the final step is a salt formation. To obtain the dibromide salt, the free base from Step 2 can be dissolved in a suitable solvent like ethanol (B145695) and treated with two equivalents of hydrobromic acid.

-

The resulting salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum to obtain this compound.

Biological Evaluation: Radioligand Binding Assay

The allosteric modulation of the M2R by this compound is typically assessed using radioligand binding assays, specifically by measuring its effect on the dissociation rate of a radiolabeled orthosteric antagonist, such as [³H]N-methylscopolamine ([³H]NMS).

Experimental Workflow for Radioligand Binding Assay

Workflow for assessing allosteric modulation via [³H]NMS dissociation.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells). Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Equilibrium Binding: In a polypropylene (B1209903) tube, add the M2R-containing membranes (typically 20-50 µg of protein) to the assay buffer containing the radioligand [³H]NMS at a concentration close to its K_d value (e.g., 0.2-1 nM). Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Dissociation Assay:

-

Initiate the dissociation of [³H]NMS by adding a high concentration of an unlabeled, competitive antagonist, such as atropine (e.g., 1-10 µM), to prevent re-association of the radioligand.

-

Simultaneously, add varying concentrations of this compound to different sets of tubes. Include a control set with no allosteric modulator.

-

Incubate the tubes for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

-

Separation of Bound and Free Ligand: At each time point, terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of specific [³H]NMS binding remaining versus time.

-

The slope of this plot represents the dissociation rate constant (k_off).

-

Compare the k_off values in the presence of different concentrations of this compound to the control. A decrease in the k_off value indicates that this compound slows the dissociation of [³H]NMS, which is characteristic of a negative allosteric modulator of antagonist binding.

-

The EC₅₀ value, representing the concentration of this compound that produces 50% of its maximal effect on the dissociation rate, can be determined by plotting the k_off values against the logarithm of the modulator concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways

This compound, as an allosteric modulator of the M2R, influences the downstream signaling cascades initiated by this Gi-coupled receptor. The M2R primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). However, non-canonical signaling pathways have also been identified.

M2 Muscarinic Receptor Signaling Pathway

Canonical and non-canonical signaling pathways of the M2 muscarinic receptor.

Conclusion

This compound is a valuable pharmacological tool for probing the allosteric binding site of the M2 muscarinic receptor. Its structure-activity relationship highlights the importance of the terminal 5-methyl-phthalimide groups, the hexamethylene central chain, and the bis-quaternary ammonium moieties for potent and selective allosteric modulation. The detailed experimental protocols provided in this guide offer a framework for the synthesis and biological characterization of Dimethyl-W84 and its analogs. A deeper understanding of the SAR and the underlying signaling pathways will facilitate the design of novel allosteric modulators with improved therapeutic potential for a range of cardiovascular and neurological disorders. Further research is warranted to generate a more comprehensive quantitative SAR dataset for this important class of compounds.

References

Pharmacological Profile of Dimethyl-W84 Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action, in vitro binding and functional characteristics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development efforts. It is important to note that publicly available data on the in vivo pharmacokinetics, efficacy, and safety of this compound is limited.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide range of physiological functions. The M2 subtype is predominantly expressed in the heart, where it mediates the parasympathetic control of heart rate, and in the central nervous system, where it is involved in various cognitive processes. Allosteric modulators offer a promising therapeutic strategy by fine-tuning the receptor's response to the endogenous ligand, acetylcholine, potentially leading to improved selectivity and a better side-effect profile compared to orthosteric ligands.

This compound has been identified as a selective positive allosteric modulator (PAM) of the M2 mAChR. It interacts with a site on the receptor that is topographically distinct from the acetylcholine binding site. Its primary characterized effect is the hindrance of the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), from the M2 receptor.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N1,N6-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N1,N1,N6,N6-tetramethyl-1,6-hexanediaminium, dibromide |

| Molecular Formula | C₃₄H₄₈Br₂N₄O₄ |

| Molecular Weight | 736.58 g/mol |

| CAS Number | 402475-33-6 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and water |

Pharmacodynamics

The primary mechanism of action of this compound is its function as a selective allosteric modulator of the M2 muscarinic receptor.[1][2][3] It binds to a common allosteric site on the M2 receptor, which is distinct from the orthosteric site where acetylcholine and classical antagonists like N-methylscopolamine (NMS) bind.[3]

The principal characterized effect of this compound is to decrease the dissociation rate of orthosteric ligands from the M2 receptor. This is exemplified by its potentiation of the binding of the antagonist [³H]NMS.[2][3]

Quantitative Data

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Value | Assay System | Reference |

| EC₅₀ (for hindering [³H]NMS dissociation) | 3 nM | Radioligand binding assay with membranes from CHO cells expressing human M2 mAChRs | [2][3] |

| Affinity (pKd) of [³H]Dimethyl-W84 | 7.47 ± 0.05 | Radioligand binding assay with membranes from CHO cells expressing human M2 mAChRs |

Signaling Pathways

The M2 muscarinic acetylcholine receptor is a Gi/o-coupled GPCR.[4] Upon activation by an agonist, the receptor undergoes a conformational change that leads to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] The Gβγ subunits can also activate other downstream effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4]

As a positive allosteric modulator, this compound is expected to enhance the signaling events downstream of M2 receptor activation by an orthosteric agonist.

Pharmacokinetics

There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Efficacy and Safety

There are no publicly available preclinical or clinical studies evaluating the efficacy or safety and toxicology of this compound.

Experimental Protocols

Radioligand Binding Assay for [³H]Dimethyl-W84

This protocol is based on the methodology described by Tränkle et al. (2003).

Objective: To determine the affinity and binding characteristics of this compound at the allosteric site of the M2 muscarinic receptor.

Materials:

-

Membranes from CHO cells stably expressing the human M2 muscarinic receptor.

-

[³H]Dimethyl-W84 (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled allosteric ligands (for competition assays).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Incubation: In a final volume of 1 ml, incubate the cell membranes (e.g., 20-50 µg of protein) with various concentrations of [³H]Dimethyl-W84 in the assay buffer.

-

Competition: For competition binding experiments, incubate the membranes with a fixed concentration of [³H]Dimethyl-W84 and varying concentrations of the unlabeled competing ligand.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known allosteric ligand (e.g., 10 µM gallamine).

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation experiments, or the inhibitory constant (Ki) for competition experiments.

Functional Assay: GTPγS Binding Assay

Objective: To assess the functional consequence of M2 receptor modulation by this compound on G protein activation.

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits upon receptor activation by an agonist. A PAM like Dimethyl-W84 would be expected to enhance the agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Membranes from cells expressing the M2 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

M2 receptor agonist (e.g., carbachol).

-

This compound.

-

Assay buffer (containing MgCl₂, NaCl).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Pre-incubation: Pre-incubate the cell membranes with the M2 agonist and Dimethyl-W84 (or vehicle) in the assay buffer containing GDP.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection:

-

Filtration Method: Terminate by rapid filtration and wash the filters. Quantify radioactivity by scintillation counting.

-

SPA Method: Add SPA beads to capture the membranes and quantify the signal using a suitable plate reader.

-

-

Data Analysis: Plot the agonist concentration-response curves in the absence and presence of this compound to determine changes in agonist potency (EC₅₀) and efficacy (Emax).

Functional Assay: cAMP Assay

Objective: To measure the downstream functional effect of M2 receptor modulation on adenylyl cyclase activity.

Principle: M2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures the reduction in forskolin-stimulated cAMP accumulation in whole cells. A PAM would enhance the agonist-induced inhibition of cAMP production.

Materials:

-

Whole cells expressing the M2 receptor.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

M2 receptor agonist.

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed cells in a microplate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with this compound and the M2 agonist.

-

Stimulation: Add forskolin to stimulate cAMP production.

-

Incubation: Incubate for a specified time at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate agonist concentration-response curves to determine the effect of this compound on the inhibition of cAMP synthesis.

Conclusion

This compound is a valuable research tool for studying the allosteric modulation of the M2 muscarinic acetylcholine receptor. Its high potency and selectivity make it a useful probe for investigating the role of the M2 receptor in various physiological and pathological processes. The lack of available in vivo data highlights a significant gap in our understanding of this compound's overall pharmacological profile. Further studies are warranted to explore its pharmacokinetic properties, in vivo efficacy, and safety profile to assess its potential as a therapeutic agent.

References

Allosteric Modulation of Muscarinic Receptors by Dimethyl-W84 Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the allosteric modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) by Dimethyl-W84 dibromide. Dimethyl-W84 is a synthetic bis-quaternary ammonium (B1175870) compound that acts as a selective allosteric modulator, primarily at the M2 muscarinic receptor subtype. This document collates quantitative binding and functional data, details key experimental protocols for studying such modulators, and visualizes the underlying molecular and experimental frameworks. The information presented is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential of allosteric modulation of mAChRs.

Introduction to Allosteric Modulation of Muscarinic Receptors

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Due to the highly conserved nature of the orthosteric binding site for acetylcholine across these subtypes, developing subtype-selective agonists or antagonists has been a significant challenge. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative strategy to achieve subtype selectivity.[2]

These modulators can alter the affinity and/or efficacy of the endogenous ligand, acetylcholine, in a subtype-specific manner.[1] this compound and its parent compound, W84, are classic examples of allosteric modulators that interact with a "common" allosteric site located on the extracellular surface of the receptor.[2][3] This guide focuses on the pharmacological and methodological aspects of this compound's interaction with muscarinic receptors.

Quantitative Data on this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and its parent compound W84 at various muscarinic receptor subtypes. The data is primarily derived from radioligand binding studies.

Table 1: Binding Affinity of Allosteric Modulators at Muscarinic Receptors

| Compound | Receptor Subtype | Preparation | Radioligand | Affinity (Kd or Ki) | Reference |

| [3H]Dimethyl-W84 | M2 | Porcine heart | - | 4.8 nM (Kd) | Tränkle et al., 2003 |

| W84 | M2 | Guinea pig paced atria | Oxotremorine | ~160 nM (KA) | Mohr et al., 1998 |

| W84 | M1/M4-like | Rabbit vas deferens | Oxotremorine | ~800 nM (KB) | Mohr et al., 1998 |

| W84 | M3 | Guinea pig ileum | Oxotremorine | ~4,000 nM (KB) | Mohr et al., 1998 |

Table 2: Cooperativity of W84 with Orthosteric Ligands at Muscarinic Receptors

| Allosteric Modulator | Receptor Subtype | Orthosteric Ligand | Cooperativity (α) | Effect | Reference |

| W84 | M2 | [3H]NMS | 2.4 | Negative | Mohr et al., 1998 |

| W84 | M2 | [3H]AF-DX 384 | 194 | Negative | Mohr et al., 1998 |

| W84 | M2 | Oxotremorine (with NMS) | 18 | Positive | Mohr et al., 1998 |

| W84 | M2 | Oxotremorine (with AF-DX 384) | 444 | Negative | Mohr et al., 1998 |

Table 3: Functional Activity of W84 at Muscarinic Receptors

| Compound | Assay | Preparation | Effect | Potency (ECdiss) | Reference |

| W84 | [3H]NMS Dissociation | Guinea pig heart | Inhibition | 900 nM | Mohr et al., 1998 |

| W84 | [3H]AF-DX 384 Dissociation | Guinea pig heart | Inhibition | 33,300 nM | Mohr et al., 1998 |

| W84 | [35S]GTPγS Binding | Atrial membranes | Inverse Agonist | - | Christopoulos et al. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric modulation of muscarinic receptors by compounds like this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of an allosteric modulator for its binding site and its effect on the binding of an orthosteric ligand.

Objective: To determine the binding affinity (Kd or Ki) of Dimethyl-W84 and its cooperativity (α) with an orthosteric radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

Materials:

-

Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest.

-

[3H]Dimethyl-W84 or a suitable orthosteric radioligand (e.g., [3H]NMS).

-

Unlabeled this compound.

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Liquid scintillation counter.

Protocol for [3H]Dimethyl-W84 Saturation Binding:

-

Prepare serial dilutions of [3H]Dimethyl-W84 in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Dimethyl-W84 dilution, and 100 µL of membrane preparation.

-

For non-specific binding, add a high concentration of unlabeled Dimethyl-W84 (e.g., 10 µM) to a parallel set of wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Protocol for Cooperativity Studies with an Orthosteric Radioligand:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [3H]NMS (typically near its Kd value), 50 µL of Dimethyl-W84 dilution, and 50 µL of membrane preparation.

-

For total binding, omit the unlabeled modulator. For non-specific binding, add a high concentration of a suitable orthosteric antagonist (e.g., 1 µM atropine).

-

Incubate, filter, and count as described above.

-

Analyze the data using an allosteric ternary complex model to determine the Ki of Dimethyl-W84 and the cooperativity factor (α).

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, which is an early event in the GPCR signaling cascade. It can be used to determine if an allosteric modulator has agonist, antagonist, or inverse agonist properties.

Objective: To assess the functional effect of Dimethyl-W84 on G protein activation mediated by a specific muscarinic receptor subtype.

Materials:

-

Membrane preparations.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Agonist (e.g., acetylcholine).

-

This compound.

-

Scintillation proximity assay (SPA) beads (optional, for a non-filtration method).

Protocol:

-

Prepare membrane homogenates from cells expressing the muscarinic receptor of interest.

-

In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10 µM), membrane preparation, and the test compound (Dimethyl-W84).

-

To measure agonist activity, add varying concentrations of acetylcholine.

-

Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiate the reaction by adding [35S]GTPγS (to a final concentration of ~0.1 nM).

-

Incubate for a defined time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS by liquid scintillation counting.

-

Analyze the data to determine the Emax (maximum effect) and EC50 (potency) of the agonist in the presence and absence of Dimethyl-W84. A leftward shift in the agonist dose-response curve indicates positive cooperativity, while a rightward shift indicates negative cooperativity. Direct stimulation of [35S]GTPγS binding by Dimethyl-W84 in the absence of an agonist would indicate allosteric agonism, while a reduction in basal binding would suggest inverse agonism.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Muscarinic Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Caption: Allosteric Ternary Complex Model.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the allosteric modulation of muscarinic receptors, particularly the M2 subtype. Its high affinity and the availability of a radiolabeled form have facilitated the direct study of the common allosteric site on these receptors. The data and protocols presented in this guide provide a foundation for further research into the structure-activity relationships of bis-quaternary ammonium allosteric modulators and their potential for the development of subtype-selective therapeutics. A deeper understanding of the interactions of such compounds with all five muscarinic subtypes will be crucial for translating the concept of allosteric modulation into clinical applications for a variety of neurological and peripheral disorders.

References

- 1. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl-W84 Dibromide: A Technical Guide to Solubility, Stability, and a Core Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Dimethyl-W84 dibromide, a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor. This document also details key experimental protocols and elucidates its primary signaling pathway, offering valuable insights for researchers in neuroscience and drug development.

Core Properties of this compound

This compound is a crucial tool for studying the function and therapeutic potential of M2 muscarinic acetylcholine receptors. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| Chemical Name | N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide | [1] |

| CAS Number | 402475-33-6 | [1] |

| Molecular Formula | C₃₄H₄₈Br₂N₄O₄ | |

| Molecular Weight | 736.58 g/mol | |

| Appearance | Solid | [1] |

Solubility Profile

Understanding the solubility of this compound is critical for its effective use in experimental settings. The compound exhibits solubility in both aqueous and organic solvents.

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

Stability and Storage

Proper storage is essential to maintain the integrity and activity of this compound.

| Condition | Stability |

| Storage Temperature | -20°C |

| Long-term Stability | ≥ 4 years |

When stored as a solid at -20°C, this compound is stable for at least four years. Solutions in DMSO can be prepared for immediate use, but long-term storage of solutions is not generally recommended to avoid potential degradation.

Mechanism of Action and Signaling Pathway

This compound acts as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This binding modulates the receptor's response to acetylcholine.

The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation, the M2 receptor initiates a signaling cascade that leads to various cellular responses.

Diagram Caption: This diagram illustrates the canonical signaling pathway of the M2 muscarinic acetylcholine receptor. Acetylcholine binds to the orthosteric site, while this compound binds to an allosteric site, modulating receptor activity. Activation of the M2 receptor leads to the dissociation of the Gi/o protein. The α subunit inhibits adenylyl cyclase, decreasing cAMP levels and subsequent protein kinase A (PKA) activity. The βγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx. These events collectively contribute to the cellular response.

Experimental Protocols

Detailed experimental protocols for working with this compound can be derived from the foundational research that characterized its properties. The following are generalized methodologies based on the work of Tränkle and colleagues.

Radioligand Binding Assays

These assays are fundamental for characterizing the interaction of this compound with the M2 receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [³H]Dimethyl-W84 and to assess the effect of other ligands on its binding.

Materials:

-

[³H]Dimethyl-W84 (radioligand)

-

Unlabeled this compound

-

Membrane preparations from cells or tissues expressing M2 receptors (e.g., CHO-hM2 cells, porcine heart)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Protocol Workflow:

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing M2 receptors in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate a fixed concentration of [³H]Dimethyl-W84 with the membrane preparation in the absence or presence of increasing concentrations of unlabeled this compound. Total binding is measured in the absence of unlabeled ligand, and non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays are used to determine the effect of this compound on M2 receptor-mediated signaling.

Objective: To measure the inhibition of adenylyl cyclase activity, and consequently cAMP production, following M2 receptor activation.

Materials:

-

Cells expressing M2 receptors (e.g., CHO-hM2 cells)

-

Forskolin (an adenylyl cyclase activator)

-

Acetylcholine or another M2 receptor agonist

-

This compound

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA-based)

Protocol Workflow:

Procedure:

-

Cell Culture: Plate M2 receptor-expressing cells in a multi-well plate and grow to a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Stimulation: Stimulate the cells with a fixed concentration of an M2 receptor agonist in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of M2 receptor activation more readily measurable.

-

Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular contents, including cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of the M2 agonist or this compound to generate concentration-response curves and determine the EC₅₀ or IC₅₀ values.

Conclusion

This technical guide provides essential information on the solubility, stability, and core signaling pathway of this compound. The detailed experimental protocols offer a foundation for researchers to effectively utilize this valuable pharmacological tool in their studies of M2 muscarinic acetylcholine receptor function and its role in health and disease. Adherence to proper storage and handling procedures will ensure the integrity and reliability of experimental results.

References

An In-depth Technical Guide to Dimethyl-W84 Dibromide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-W84 dibromide has been identified as a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). This guide provides a comprehensive overview of its discovery, chemical properties, and the key experimental findings that have defined its pharmacological profile. Detailed methodologies from seminal studies are presented, along with a synthesis of quantitative data to facilitate understanding of its interaction with the M2R. Furthermore, this document illustrates the associated signaling pathways and experimental workflows through detailed diagrams, offering a thorough resource for researchers in pharmacology and drug development.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype, in particular, plays a crucial role in regulating cardiac function and neuronal activity. The discovery of allosteric modulators, which bind to a site topographically distinct from the orthosteric site for acetylcholine, has opened new avenues for achieving receptor subtype selectivity in drug design. This compound has emerged as a key tool compound for studying the allosteric modulation of M2Rs. It is a derivative of the parent compound W-84 and has been instrumental in characterizing the common allosteric site on these receptors.[1]

Chemical Properties and Identification

This compound is a complex organic molecule with the systematic name N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide.[1] Its identity and key properties are summarized in the table below.

| Property | Value |

| CAS Number | 402475-33-6 |

| Molecular Formula | C₃₄H₄₈Br₂N₄O₄ |

| Molecular Weight | 736.58 g/mol |

| Alternate Names | N,N′-Bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N,N,N′,N′-tetramethyl-1,6-hexanediamminium dibromide |

| Purity | ≥98% |

| Applications | A potent and selective allosteric modulator of M2 muscarinic receptors.[2] |

Discovery and Foundational Research

The initial characterization of this compound was detailed in a 1998 publication by Tränkle and colleagues.[1] This study aimed to identify a radiolabeled ligand that could directly bind to the allosteric site of the M2 muscarinic receptor, a feat that had previously been challenging.

The research demonstrated that the tritiated form of Dimethyl-W84, [³H]dimethyl-W84, exhibited high-affinity binding to M2 receptors in porcine heart homogenates, particularly in the presence of the orthosteric antagonist N-methylscopolamine (NMS).[1] This finding was significant as it provided the first direct evidence of an allosteric binding event and established [³H]dimethyl-W84 as a valuable tool for studying the common allosteric site on M2 receptors.[1]

A subsequent study in 2003 by the same research group further refined the binding assay for [³H]dimethyl-W84 and explored its interactions with a range of orthosteric and allosteric ligands. This work solidified the understanding of the allosteric ternary complex model in the context of the M2 receptor and provided a more detailed characterization of the binding kinetics of Dimethyl-W84.

Mechanism of Action: Allosteric Modulation

This compound functions as a positive allosteric modulator of antagonist binding at the M2 muscarinic receptor. This means it binds to a site on the receptor that is different from the acetylcholine binding site and, in doing so, increases the affinity of orthosteric antagonists for the receptor. A key experimental observation is that Dimethyl-W84 significantly slows the dissociation rate of the orthosteric antagonist [³H]N-methylscopolamine ([³H]NMS) from the M2 receptor.[1]

The interaction between Dimethyl-W84, the orthosteric ligand, and the M2 receptor can be described by the allosteric ternary complex model. This model accounts for the binding of both the orthosteric and allosteric ligands to the receptor and the cooperativity between them.

Figure 1. Allosteric Ternary Complex Model for Dimethyl-W84.

Key Experimental Data

The foundational studies on this compound yielded critical quantitative data that define its pharmacological activity.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Experimental Conditions | Source |

| EC₅₀ (dissociation retardation of [³H]NMS) | 3 nM | Porcine heart homogenates | Tränkle et al., 1998[1] |

| K_D (high-affinity binding of [³H]dimethyl-W84) | 2 nM | Porcine heart homogenates in the presence of 1 µM NMS | Tränkle et al., 1998[1] |

| B_max (high-affinity binding of [³H]dimethyl-W84) | 68 fmol/mg protein | Porcine heart homogenates in the presence of 1 µM NMS | Tränkle et al., 1998[1] |

Table 2: Affinity of Various Allosteric Ligands for the [³H]dimethyl-W84 Binding Site

| Compound | logKi, allosteric |

| Gallamine | -6.34 |

| W84 | -7.22 |

| Alcuronium | -7.11 |

| Strychnine | -6.04 |

Data from Tränkle et al., 2003, representing the logarithm of the inhibitory constant for binding to the allosteric site on M2 receptors.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the seminal publications by Tränkle and colleagues.

Preparation of Porcine Heart Homogenates

-

Tissue Source: Fresh porcine hearts are obtained from a local abattoir.

-

Dissection: The ventricular tissue is dissected and placed in ice-cold homogenization buffer.

-

Homogenization: The tissue is minced and then homogenized using a Polytron homogenizer in a buffer solution (e.g., 4 mM Na₂HPO₄, 1 mM KH₂PO₄, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at low speed to remove large debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

-

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

Storage: The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined. Aliquots are stored at -80°C until use.

[³H]dimethyl-W84 Radioligand Binding Assay

-

Reaction Mixture: The assay is typically performed in a final volume of 250-500 µL in a buffer solution (e.g., 4 mM Na₂HPO₄, 1 mM KH₂PO₄, pH 7.4).

-

Incubation Components:

-

Porcine heart membranes (typically 50-100 µg of protein).

-

[³H]dimethyl-W84 (at a concentration near its K_D, e.g., 0.3 nM).

-

For antagonist-occupied receptor studies, a saturating concentration of an orthosteric antagonist (e.g., 1 µM N-methylscopolamine).

-

For competition assays, varying concentrations of the competing ligand.

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

Washing: The filters are rapidly washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled allosteric ligand (e.g., 10 µM W84). Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine parameters such as K_D, B_max, and K_i.

Figure 2. Workflow for the [³H]dimethyl-W84 Binding Assay.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor is a member of the Gi/o-coupled GPCR family. Upon activation by an agonist, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Allosteric modulators like Dimethyl-W84 do not typically activate the receptor themselves but modify the receptor's response to orthosteric ligands.

Figure 3. M2 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound is a pivotal pharmacological tool that has significantly advanced our understanding of the allosteric modulation of M2 muscarinic receptors. Its high affinity and selectivity for the common allosteric site have enabled detailed characterization of receptor-ligand interactions. The experimental protocols and data presented in this guide, derived from the foundational research, provide a comprehensive resource for scientists working on muscarinic receptor pharmacology and allosteric modulator drug discovery. The continued use of Dimethyl-W84 and similar compounds will undoubtedly lead to further insights into the complexities of GPCR signaling and aid in the development of novel therapeutics with enhanced subtype selectivity.

References

Methodological & Application

Application Notes and Protocols for the Functional Characterization of Dimethyl-W84 dibromide, a Selective M2 Muscarinic Receptor Allosteric Modulator

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1] Unlike orthosteric ligands that bind to the same site as the endogenous agonist, acetylcholine, allosteric modulators bind to a topographically distinct site on the receptor.[2][3] This binding can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of orthosteric ligands.[4] this compound has been shown to act as an inverse agonist with respect to [³⁵S]GTPγS binding in atrial membranes, and it can influence the binding of orthosteric antagonists.[4][5] The M2R is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[4][6] Activation of the M2R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[6][7] These application notes provide detailed protocols for functional assays to characterize the effects of this compound on the M2 muscarinic receptor.

Mechanism of Action: Allosteric Modulation of the M2 Muscarinic Receptor

This compound functions as an allosteric modulator, meaning it binds to a site on the M2R that is distinct from the acetylcholine binding site. This allosteric binding induces a conformational change in the receptor that can:

-

Modulate Orthosteric Ligand Affinity: It can increase (positive cooperativity) or decrease (negative cooperativity) the binding affinity of orthosteric agonists or antagonists.[4]

-

Modulate Orthosteric Ligand Efficacy: It can enhance or inhibit the functional response elicited by an orthosteric agonist.[4]

-

Exhibit Intrinsic Activity: Some allosteric modulators can activate or inhibit receptor signaling on their own, acting as allosteric agonists or inverse agonists.[4]

The M2R is a Gi/o-coupled receptor. Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces the production of the second messenger cAMP.[7]

Visualizations

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay is used to determine how this compound affects the binding of a known M2R radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS). It can be used to calculate the affinity (KB) of Dimethyl-W84 and its cooperativity factor (α) with the orthosteric ligand.[4][8]

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human M2R.

-

Radioligand: [³H]N-methylscopolamine ([³H]NMS).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution (in water or DMSO).

-

Non-specific binding control: Atropine (B194438) (1 µM).

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw M2R-expressing cell membranes on ice. Homogenize and dilute in assay buffer to a final concentration of 5-20 µg of protein per well.[9]

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer or this compound at various concentrations.

-

50 µL of [³H]NMS (at a final concentration near its Kd, e.g., 0.5-1 nM).

-

100 µL of the diluted membrane preparation.

-

For non-specific binding wells, add atropine instead of buffer.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[9]

-

Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[9]

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding of [³H]NMS as a function of the log concentration of Dimethyl-W84.

-

Fit the data to an appropriate allosteric model to determine the IC₅₀ or EC₅₀, which can be used to calculate the affinity (KB) and cooperativity factor (α) of Dimethyl-W84.

| Parameter | Description | Typical Value Range |

| [³H]NMS Kd | Dissociation constant for the radioligand | 0.2 - 1.0 nM |

| Membrane Protein | Amount per well | 5 - 20 µg |

| Incubation Time | Time to reach equilibrium | 60 - 90 minutes |

| Atropine (NSB) | Concentration for non-specific binding | 1 µM |

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of Gi/o proteins following M2R stimulation. It can be used to characterize Dimethyl-W84 as an allosteric agonist, antagonist, or modulator of an orthosteric agonist's potency and efficacy.[8][10]

Materials:

-

Cell membranes from CHO or HEK293 cells expressing the human M2R.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

Orthosteric agonist (e.g., carbachol (B1668302) or acetylcholine).

-

This compound stock solution.

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw M2R membranes on ice and dilute in assay buffer to a final concentration of 5-15 µg of protein per well.

-

Assay Setup: In a 96-well plate, add reagents in the following order:

-

Assay buffer.

-

This compound (and/or orthosteric agonist) at various concentrations.

-

GDP (final concentration 1-10 µM).

-

M2R membrane preparation.

-

Pre-incubate for 15-20 minutes at 30°C.

-

-

Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[10]

-

Filtration and Detection: Terminate the reaction and process the plate as described in the Radioligand Binding Assay protocol (steps 4 and 5).

Data Analysis:

-

Agonist/Inverse Agonist Mode: Plot [³⁵S]GTPγS binding against the log concentration of Dimethyl-W84 to determine its EC₅₀ (agonist) or IC₅₀ (inverse agonist) and maximal effect (Emax).

-

Antagonist/Modulator Mode: Generate agonist concentration-response curves in the absence and presence of fixed concentrations of Dimethyl-W84. Analyze the data for shifts in agonist potency (EC₅₀) and/or efficacy (Emax).

| Parameter | Description | Typical Value Range |

| [³⁵S]GTPγS | Final concentration | 0.1 - 0.5 nM |

| GDP | Final concentration | 1 - 10 µM |

| Membrane Protein | Amount per well | 5 - 15 µg |

| Incubation Time | Reaction time | 30 - 60 minutes |

Protocol 3: cAMP Inhibition Assay

This assay measures the downstream functional consequence of M2R activation—the inhibition of cAMP production. It is suitable for whole-cell formats and can characterize the functional effects of Dimethyl-W84.[1][11]

Materials:

-

CHO or HEK293 cells stably expressing the human M2R.

-

Cell culture medium (e.g., DMEM/F12).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Orthosteric agonist (e.g., carbachol).

-

This compound stock solution.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Plating: Seed M2R-expressing cells into a 96- or 384-well plate and grow to 80-90% confluency.

-

Cell Stimulation:

-

Wash cells once with pre-warmed stimulation buffer.

-

Add Dimethyl-W84 and/or orthosteric agonist at various concentrations to the wells.

-

Add forskolin to all wells (except basal control) to a final concentration that stimulates cAMP production to about 80% of its maximum (e.g., 1-10 µM). This elevates the cAMP baseline, making inhibition easier to detect.[12]

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[11]

Data Analysis:

-

Generate concentration-response curves by plotting the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the test compound(s).

-

Fit the data to a sigmoidal dose-response curve to determine IC₅₀ and Emax values.

-

To assess allosteric modulation, generate agonist dose-response curves in the presence of fixed concentrations of Dimethyl-W84.

| Parameter | Description | Typical Value Range |

| Forskolin | Concentration to stimulate AC | 1 - 10 µM |

| IBMX | Phosphodiesterase inhibitor | 0.5 mM |

| Cell Density | Plating density per well (96-well) | 20,000 - 50,000 cells |

| Stimulation Time | Incubation with compounds | 15 - 30 minutes |

By following these detailed protocols, researchers can effectively characterize the allosteric modulatory effects of this compound on the M2 muscarinic receptor, providing valuable insights for pharmacological studies and drug development.

References

- 1. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. cris.vub.be [cris.vub.be]

- 4. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M2 receptor binding of the selective antagonist AF-DX 384: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of M2 Muscarinic Acetylcholine Receptor Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M2 muscarinic acetylcholine (B1216132) receptor (M2R), a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of cardiovascular and central nervous system functions. Primarily coupled to Gαi/o proteins, its activation inhibits adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Beyond this canonical pathway, the M2R engages in complex signaling cascades involving β-arrestin recruitment, modulation of the PI3K/Akt/mTORC1 pathway, and activation of the ERK/MAP kinase pathway.[2][3][4] Allosteric modulators, which bind to a site topographically distinct from the orthosteric site for acetylcholine, offer a promising therapeutic strategy for achieving receptor subtype selectivity.[5][6]

These application notes provide detailed protocols for key cell-based assays to identify and characterize allosteric modulators of the M2 receptor. The assays described herein are designed to probe different aspects of M2R signaling, enabling a comprehensive pharmacological profiling of test compounds.

M2 Receptor Signaling Pathways

The M2R can initiate signaling through multiple intracellular pathways upon activation. The canonical pathway involves the inhibition of cAMP production, while non-canonical pathways include the recruitment of β-arrestin and the activation of MAP kinases. Understanding these pathways is crucial for designing and interpreting cell-based assays for M2R allosteric modulators.

Experimental Protocols

This section provides detailed protocols for four key cell-based assays to characterize M2 receptor allosteric modulators.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the agonist-induced inhibition of cAMP production. It is the primary functional assay for Gαi-coupled receptors like the M2R.

Protocol:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M2 receptor in a suitable growth medium (e.g., F-12K with 10% FBS and a selection antibiotic).

-

Cell Seeding: Seed the cells into a 384-well white opaque plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the allosteric modulator and a reference agonist (e.g., acetylcholine) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Assay Procedure:

-

Remove the growth medium from the cells and add the assay buffer.

-

Add the allosteric modulator to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Add the M2R agonist in the presence of forskolin (an adenylyl cyclase activator) to all wells. The forskolin concentration should be predetermined to elicit a submaximal cAMP response.

-

Incubate for 30 minutes at 37°C.

-

-

Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or GloSensor). Follow the manufacturer's instructions for the detection steps.

-

Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of the allosteric modulator. Calculate the EC50 and Emax values. For positive allosteric modulators (PAMs), a leftward shift in the agonist's EC50 and/or an increase in Emax will be observed. For negative allosteric modulators (NAMs), a rightward shift in the EC50 and/or a decrease in Emax will be seen.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated M2 receptor, a key event in receptor desensitization and G protein-independent signaling.

Protocol:

-

Cell Lines: Use a cell line engineered to co-express the M2 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor). DiscoverX PathHunter® cell lines are commonly used for this purpose.[7]

-

Cell Seeding: Plate the cells in a 384-well white opaque plate and incubate overnight.

-

Assay Procedure:

-

Add serial dilutions of the allosteric modulator to the cells.

-

Add a fixed concentration of an M2R agonist (typically the EC80 concentration for β-arrestin recruitment).

-

Incubate for 60-90 minutes at 37°C.

-

-

Detection: Add the detection reagents according to the manufacturer's protocol (e.g., for PathHunter assays, this involves adding a substrate for the complemented β-galactosidase enzyme).

-

Signal Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.

-

Data Analysis: Analyze the concentration-response data to determine the potency (EC50 or IC50) and efficacy (Emax) of the allosteric modulator.

Calcium Flux Assay

Since the M2R is Gαi-coupled, it does not directly stimulate calcium mobilization. To measure calcium flux, cells are co-transfected with a chimeric G protein, such as Gαqi5, which redirects the Gαi signal to the Gαq pathway, leading to an increase in intracellular calcium.

Protocol:

-

Cell Line: Use a cell line (e.g., CHO or HEK293) stably co-expressing the human M2 receptor and a promiscuous G protein like Gαqi5.

-

Cell Plating: Seed the cells into a 384-well black-walled, clear-bottom plate and incubate overnight.

-

Dye Loading:

-

Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

-

Remove the growth medium from the cells and add the dye solution.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Assay:

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Add the allosteric modulator and incubate for a short period.

-

Add the M2R agonist and immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response and plot concentration-response curves to calculate EC50 and Emax values.

ERK1/2 Phosphorylation Assay

Activation of the M2 receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), often through β-arrestin-mediated pathways.

Protocol:

-

Cell Culture and Starvation:

-

Seed M2R-expressing cells in a suitable plate (e.g., 96-well).

-

Before the assay, serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.[8]

-

-

Compound Treatment:

-

Treat the cells with the allosteric modulator for a specific duration.

-

Stimulate with an M2R agonist for a time determined by a time-course experiment (typically 5-15 minutes).

-

-

Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Detection:

-

ELISA/HTRF: Use a sandwich ELISA or HTRF kit specific for phosphorylated ERK1/2 (pERK1/2). Add the cell lysate to the assay plate and follow the manufacturer's protocol.[9]

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pERK1/2 and total ERK1/2.[8]

-

-

Data Analysis: Quantify the pERK1/2 signal and normalize it to the total ERK1/2 signal. Plot concentration-response curves to determine the effect of the allosteric modulator.

Data Presentation

The quantitative data obtained from these assays should be summarized in tables to facilitate comparison between different allosteric modulators.

Table 1: Pharmacological Parameters of M2 Receptor Positive Allosteric Modulators (PAMs)

| Compound | Assay Type | Orthosteric Agonist | pEC50 (Agonist Alone) | pEC50 (Agonist + PAM) | Fold Shift | Emax (% of Agonist) | pKB | α (Cooperativity Factor) |

| PAM-1 | cAMP | Acetylcholine | 7.2 | 7.9 | 5.0 | 110% | 6.5 | 10 |

| PAM-2 | β-Arrestin | Iperoxo | 8.1 | 8.5 | 2.5 | 100% | 7.1 | 5 |

| '628' | [35S]GTPγS Binding | NMS (Antagonist) | - | - | - | - | 5.96 | 5.5[10] |

| LY2119620 | [35S]GTPγS Binding | Acetylcholine | - | - | - | - | - | - |

Note: Data for PAM-1 and PAM-2 are hypothetical examples. Data for '628' is from a study on PAMs of antagonists. pKB is the negative logarithm of the allosteric ligand's equilibrium dissociation constant, and α is the cooperativity factor.

Table 2: Pharmacological Parameters of M2 Receptor Negative Allosteric Modulators (NAMs)

| Compound | Assay Type | Orthosteric Agonist | pEC50 (Agonist Alone) | pEC50 (Agonist + NAM) | Fold Shift | Emax (% of Agonist) | pKB | α (Cooperativity Factor) |

| NAM-A | cAMP | Acetylcholine | 7.2 | 6.5 | 0.2 | 80% | 6.8 | 0.1 |

| NAM-B | Calcium Flux | Carbachol | 6.8 | 6.1 | 0.2 | 75% | 7.3 | 0.05 |

| Gallamine | Radioligand Binding | [3H]NMS | - | - | - | - | - | <1 |

Note: Data for NAM-A and NAM-B are hypothetical examples. Gallamine is a known NAM at the M2 receptor.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the identification and characterization of allosteric modulators of the M2 muscarinic receptor. By employing a panel of assays that probe different signaling pathways, researchers can gain a comprehensive understanding of the pharmacological properties of novel compounds, facilitating the development of more selective and effective therapeutics targeting the M2 receptor.

References

- 1. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]

- 10. Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental Protocol for Dimethyl-W84 Dibromide in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction